molecular formula C18H18O3 B2665324 (2E)-3-(2,3-Dimethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one CAS No. 869475-97-8

(2E)-3-(2,3-Dimethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one

Cat. No. B2665324
CAS RN: 869475-97-8
M. Wt: 282.339
InChI Key: KIMFWOXKRNXNCS-UHFFFAOYSA-N
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Description

(2E)-3-(2,3-Dimethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one, also known as DMPM, is a chemical compound that belongs to the class of chalcones. It is an organic compound with a molecular formula of C18H18O3 and a molecular weight of 282.34 g/mol. DMPM has a yellowish crystalline appearance and is insoluble in water but soluble in organic solvents such as ethanol, methanol, and chloroform.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of derivatives similar to "(2E)-3-(2,3-Dimethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one" have been extensively studied. For example, the synthesis of a series of compounds with chalcone moieties has been reported, demonstrating successful isomerization and chemical characterization based on elemental analysis and spectral data (Tayade & Waghmare, 2016).

Antioxidant Activity

  • Research into methoxy- and hydroxyl-substituted 2'-aminochalcones, including compounds structurally similar to "this compound", indicates their potential antioxidant properties. These compounds have been synthesized, characterized, and their in vitro antioxidant activity assessed, showing promising results (Sulpizio et al., 2016).

Photophysical Properties

  • Studies on the photophysical investigation of related compounds have been conducted, exploring their dipole moments, photochemical quantum yield, and fluorescence quantum yield. Such research provides insights into the solvatochromic properties and potential applications in materials science (Asiri et al., 2017).

Enzymatic Modification for Antioxidant Synthesis

  • The enzymatic modification of phenolic compounds, akin to the structure of interest, has been explored for the synthesis of dimers with high antioxidant capacity. This approach demonstrates the potential for bioactive compound production with enhanced properties (Adelakun et al., 2012).

Charge-Transport Properties

  • The electro-optical and charge-transport properties of compounds with a similar structure have been analyzed through quantum chemical methods. Such studies are crucial for the development of materials with specific electronic properties, indicating potential applications in electronic devices (Irfan et al., 2015).

properties

IUPAC Name

(E)-3-(2,3-dimethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O3/c1-13-7-4-5-9-15(13)16(19)12-11-14-8-6-10-17(20-2)18(14)21-3/h4-12H,1-3H3/b12-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIMFWOXKRNXNCS-VAWYXSNFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C=CC2=C(C(=CC=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C(=O)/C=C/C2=C(C(=CC=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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